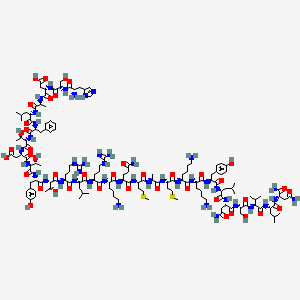

VIP (guinea pig) trifluoroacetate salt H-His-Ser-Asp-Ala-Leu-Phe-Thr-Asp-Thr-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Met-Lys-Lys-Tyr-Leu-Asn-Ser-Val-Leu-Asn-NH2 trifluoroacetate salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

VIP (guinea pig) trifluoroacetate salt H-His-Ser-Asp-Ala-Leu-Phe-Thr-Asp-Thr-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Met-Lys-Lys-Tyr-Leu-Asn-Ser-Val-Leu-Asn-NH2 trifluoroacetate salt is a synthetic peptide derived from the vasoactive intestinal peptide (VIP) of guinea pigs. This peptide is known for its role as a neurotransmitter and hormone, influencing various physiological processes such as vasodilation, smooth muscle relaxation, and modulation of immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VIP (guinea pig) trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected using trifluoroacetic acid (TFA), resulting in the trifluoroacetate salt form .

Industrial Production Methods

Industrial production of VIP (guinea pig) trifluoroacetate salt follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to verify the peptide’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

VIP (guinea pig) trifluoroacetate salt primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of peptide bonds. Oxidation reactions, particularly of methionine residues, can occur in the presence of oxidizing agents like hydrogen peroxide .

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Major Products Formed

Hydrolysis: Shorter peptide fragments.

Oxidation: Methionine sulfoxide or sulfone derivatives.

Scientific Research Applications

Key Biological Functions

- Vasodilation : VIP induces relaxation of vascular smooth muscles, leading to decreased arterial blood pressure .

- Neurotransmission : It acts as a neuromodulator in the central nervous system, influencing synaptic transmission and neuronal excitability .

- Gastrointestinal Regulation : VIP stimulates secretion in the gut and promotes gut motility, making it essential for digestive processes .

Cardiovascular Research

VIP's vasodilatory effects make it a candidate for studying cardiovascular diseases. Research indicates that VIP can lower blood pressure and improve cardiac contractility, which is beneficial for conditions like hypertension and heart failure. Studies have shown that VIP administration can lead to significant reductions in systemic vascular resistance .

Gastrointestinal Disorders

The role of VIP in gastrointestinal physiology has led to its investigation in disorders such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Its ability to enhance gut motility and secretion positions it as a potential therapeutic agent for these conditions. Animal models have demonstrated that VIP can alleviate symptoms associated with IBS by modulating gut motility .

Neurobiology

VIP's function as a neurotransmitter has implications for neurodegenerative diseases such as Alzheimer's disease. Research suggests that VIP can protect neurons from apoptosis and promote neurogenesis. Studies utilizing VIP analogs have shown promise in enhancing cognitive functions in animal models of neurodegeneration .

Immune Modulation

VIP has been shown to modulate both innate and adaptive immune responses. It promotes Th2 differentiation while inhibiting Th1 responses, which could be beneficial in treating autoimmune diseases or conditions characterized by chronic inflammation. Investigations into VIP's immunomodulatory effects are ongoing, with potential applications in therapies for autoimmune disorders .

Case Study 1: Cardiovascular Effects of VIP

In a study conducted on guinea pigs, researchers administered varying doses of VIP to assess its impact on blood pressure and heart rate variability. Results indicated a dose-dependent decrease in blood pressure, alongside increased heart rate variability, suggesting potential cardiovascular protective effects .

Case Study 2: VIP in Gastrointestinal Disorders

A clinical trial involving patients with IBS investigated the efficacy of a VIP analog. Participants receiving the treatment reported significant improvements in symptom severity compared to the placebo group, highlighting VIP's therapeutic potential in digestive health .

Case Study 3: Neuroprotective Effects of VIP

Research examining the neuroprotective properties of VIP showed that administration of the peptide improved cognitive performance in aged animal models. The study concluded that VIP could enhance synaptic plasticity and memory retention, indicating its potential use in treating age-related cognitive decline .

Mechanism of Action

VIP (guinea pig) trifluoroacetate salt exerts its effects by binding to specific G-protein-coupled receptors (GPCRs) on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in physiological responses such as vasodilation, smooth muscle relaxation, and modulation of immune cell activity .

Comparison with Similar Compounds

Similar Compounds

Human VIP: Shares a similar sequence but differs in a few amino acids.

Mouse VIP: Similar to human VIP with minor variations.

Rat VIP: Another closely related peptide with slight sequence differences.

Uniqueness

VIP (guinea pig) trifluoroacetate salt is unique due to its specific amino acid sequence, which may result in distinct biological activities compared to VIP from other species. These differences can be crucial for species-specific studies and applications .

Biological Activity

Vasoactive intestinal peptide (VIP) is a neuropeptide that plays significant roles in various physiological processes, including vasodilation, smooth muscle relaxation, and modulation of immune responses. The specific compound under consideration, VIP (guinea pig) trifluoroacetate salt H-His-Ser-Asp-Ala-Leu-Phe-Thr-Asp-Thr-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Met-Lys-Lys-Tyr-Leu-Asn-Ser-Val-Leu-Asn-NH2 trifluoroacetate salt , exhibits unique biological activities that are essential for understanding its therapeutic potential.

Structure and Composition

The VIP peptide sequence is composed of 28 amino acids, with the trifluoroacetate salt form enhancing its solubility and stability. The molecular formula for this compound is C147H239N43O42S2, with a molecular weight of approximately 3344.86 g/mol .

VIP exerts its biological effects primarily through three known receptor subtypes: VIP1R, VIP2R , and PACAP receptor . These receptors are G protein-coupled receptors that increase intracellular cyclic AMP (cAMP) levels and stimulate calcium production within cells, leading to various downstream effects such as:

- Vasodilation : VIP induces relaxation of vascular smooth muscle, contributing to decreased blood pressure .

- Neurotransmission : It functions as a neurotransmitter in the central nervous system, influencing neuronal growth and repair .

- Immune Modulation : VIP promotes Th2 differentiation while inhibiting Th1 responses, thus modulating both innate and adaptive immune responses .

1. Vasodilation and Smooth Muscle Relaxation

VIP is known to induce vasodilation in various tissues. Studies have shown that the application of VIP on isolated guinea pig taenia coli results in significant relaxation, demonstrating its role as a potent vasodilator .

2. Neuroprotective Effects

Research indicates that VIP can enhance neuronal growth and survival. In cultured mouse embryos, VIP has been shown to shorten the G1 and S phases of the neural cell cycle, promoting faster development . Additionally, it enhances expression in sympathetic neurons after injury, suggesting a neuroprotective role .

3. Gastrointestinal Function

VIP stimulates electrolyte secretion in the gut and has been implicated in regulating gastrointestinal motility. Its role as both a gastrointestinal hormone and a neurotransmitter highlights its dual functionality within the body .

Case Studies

Case Study 1: Neuroprotective Role in Injury Models

In a study examining the effects of VIP on injured neurons, it was found that treatment with VIP significantly improved neuronal survival rates compared to controls. This suggests potential therapeutic applications for VIP in neurodegenerative diseases or after traumatic brain injuries.

Case Study 2: Gastrointestinal Disorders

Patients with gastrointestinal disorders often exhibit altered levels of VIP. Administration of VIP has been shown to improve symptoms by enhancing gut motility and secretion, providing a basis for its therapeutic use in conditions like irritable bowel syndrome (IBS).

Comparative Biological Activity Table

| Activity | VIP (Guinea Pig) | VIP (Human) | VIP (Rat) |

|---|---|---|---|

| Vasodilation | High | Moderate | Moderate |

| Neuroprotection | High | High | Moderate |

| Gastrointestinal Regulation | High | High | Low |

| Immune Modulation | Moderate | High | Moderate |

Research Findings

Recent studies have highlighted the importance of peptide modifications to enhance biological activity and stability. For instance, truncated forms of VIP were found to have reduced bioactivity compared to the full-length peptide . This emphasizes the necessity for maintaining structural integrity when considering therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying VIP trifluoroacetate salt to ensure high purity for research?

VIP is synthesized via solid-phase peptide synthesis (SPPS), followed by reverse-phase HPLC purification to remove truncation products and impurities . Critical steps include:

- Cleavage and deprotection : Use trifluoroacetic acid (TFA) with scavengers to minimize side reactions.

- Purification : Employ gradient elution (e.g., 0.1% TFA in water/acetonitrile) and validate purity (>95%) via analytical HPLC and mass spectrometry (MS) .

- Lyophilization : Isolate the peptide as a trifluoroacetate salt for stability and solubility .

Q. How should VIP trifluoroacetate salt be stored to maintain stability?

- Storage : Lyophilized powder should be stored at -20°C in airtight, light-protected containers to prevent hydrolysis and oxidation .

- Reconstitution : Use sterile, deionized water or pH 8.0 buffer (optimal solubility range: pH 5–12) to dissolve the peptide . Avoid repeated freeze-thaw cycles; aliquot working solutions and store at -80°C for long-term use .

Q. What experimental precautions are necessary when handling VIP trifluoroacetate salt?

- Safety : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. TFA residues may irritate mucous membranes .

- Contamination control : Use endotoxin-free vials and sterile techniques for in vivo studies. Verify peptide integrity via circular dichroism (CD) or NMR if aggregation is suspected .

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence VIP’s biological activity in receptor binding assays?

- Impact : TFA can interfere with cell viability and receptor binding at high concentrations. For example, residual TFA in peptide preparations may reduce signal-to-noise ratios in neuronal assays .

- Mitigation : Convert the peptide to acetate salt via reverse-phase HPLC with ammonium acetate buffers, achieving >95% recovery without degradation . Alternatively, dialyze against physiological buffers pre-experiment .

Q. What strategies address batch-to-batch variability in VIP preparations for sensitive bioassays?

- Quality control : Request peptide content analysis (via amino acid hydrolysis) and quantify trifluoroacetate levels (<1%) to standardize concentrations .

- Validation : Perform pilot dose-response curves (e.g., 1 nM–10 μM) using standardized receptor models (e.g., guinea pig ileum assays) to compare batches .

Q. How can researchers resolve contradictions in VIP localization data between immunohistochemistry and radioimmunoassay results?

- Antibody validation : Use knockout tissue controls to confirm antibody specificity. For radioimmunoassays, validate cross-reactivity with truncated VIP fragments .

- Method triangulation : Combine immunohistochemistry with in situ hybridization to confirm mRNA expression in neurons .

Q. What are the optimal conditions for reconstituting VIP trifluoroacetate salt to minimize aggregation?

- Buffer selection : Use phosphate-buffered saline (PBS) at pH 7.4 or ammonium bicarbonate (pH 8.0) to enhance solubility. For hydrophobic residues (e.g., Leu, Phe), add 0.01% Tween-20 or 10% DMSO .

- Technique : Vortex briefly and sonicate for 5–10 minutes at 4°C. Filter through a 0.22 μm membrane to remove particulates .

Q. Methodological Considerations for Data Interpretation

- Salt form impact : Always report the counterion (e.g., trifluoroacetate vs. acetate) in publications, as it affects solubility and bioactivity .

- Batch documentation : Record synthesis lot numbers, purity certificates, and storage conditions to troubleshoot variability .

- Negative controls : Include scrambled peptide sequences or TFA-only controls to isolate non-specific effects .

Properties

Molecular Formula |

C147H239N43O42S2 |

|---|---|

Molecular Weight |

3344.9 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C147H239N43O42S2/c1-71(2)55-97(175-120(207)77(12)165-130(217)105(65-112(201)202)181-140(227)107(68-191)185-121(208)87(151)62-84-67-160-70-163-84)133(220)179-102(59-81-29-19-18-20-30-81)137(224)189-117(80(15)195)145(232)184-106(66-113(203)204)139(226)190-116(79(14)194)144(231)183-103(61-83-38-42-86(197)43-39-83)138(225)188-115(78(13)193)143(230)173-92(35-28-52-162-147(158)159)127(214)176-98(56-72(3)4)131(218)170-91(34-27-51-161-146(156)157)125(212)167-89(32-22-25-49-149)124(211)171-93(44-45-109(152)198)128(215)172-94(46-53-233-16)122(209)164-76(11)119(206)166-95(47-54-234-17)129(216)169-88(31-21-24-48-148)123(210)168-90(33-23-26-50-150)126(213)178-101(60-82-36-40-85(196)41-37-82)135(222)177-99(57-73(5)6)134(221)180-104(64-111(154)200)136(223)186-108(69-192)141(228)187-114(75(9)10)142(229)182-100(58-74(7)8)132(219)174-96(118(155)205)63-110(153)199/h18-20,29-30,36-43,67,70-80,87-108,114-117,191-197H,21-28,31-35,44-66,68-69,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,205)(H,160,163)(H,164,209)(H,165,217)(H,166,206)(H,167,212)(H,168,210)(H,169,216)(H,170,218)(H,171,211)(H,172,215)(H,173,230)(H,174,219)(H,175,207)(H,176,214)(H,177,222)(H,178,213)(H,179,220)(H,180,221)(H,181,227)(H,182,229)(H,183,231)(H,184,232)(H,185,208)(H,186,223)(H,187,228)(H,188,225)(H,189,224)(H,190,226)(H,201,202)(H,203,204)(H4,156,157,161)(H4,158,159,162)/t76-,77-,78+,79+,80+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1 |

InChI Key |

UGKBLTCXYMBLJU-SDELKSRWSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.